molecular formula C15H14Cl2N2O2S B2814657 2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896302-13-9

2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2814657
CAS No.: 896302-13-9
M. Wt: 357.25
InChI Key: AJLCLMYQZRYGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiophene ring substituted with methyl groups and a dichlorobenzamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core The thiophene ring is first synthesized through a condensation reaction between a suitable diketone and sulfur

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the compound can result in the formation of reduced thiophene derivatives.

  • Substitution: Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(2,4-Dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

  • 2-(2,6-Dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

  • 2-(2,5-Dichlorobenzamido)-N-methylthiophene-3-carboxamide

Uniqueness: 2-(2,5-Dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide stands out due to its specific substitution pattern on the thiophene ring and the dichlorobenzamide group. This unique structure imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(2,5-dichlorobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c1-7-8(2)22-15(12(7)14(21)18-3)19-13(20)10-6-9(16)4-5-11(10)17/h4-6H,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLCLMYQZRYGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.